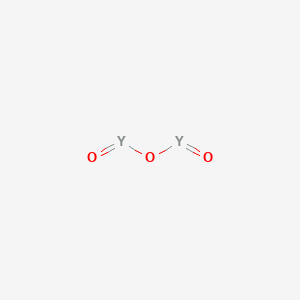
Acetic acid, praseodymium (+3) salt, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Praseodymium (III) acetate hydrate can be synthesized through the reaction of acetic acid with praseodymium (III) oxide, praseodymium (III) carbonate, or praseodymium (III) hydroxide . The general reaction involves dissolving praseodymium (III) oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of praseodymium (III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium sources and acetic acid under controlled conditions to achieve high yields and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium (IV) compounds under specific conditions.
Reduction: It can be reduced to praseodymium (II) compounds using strong reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Praseodymium (III) acetate hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and coordination complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodymium (III) acetate: Similar in structure and properties, but with neodymium instead of praseodymium.
Samarium (III) acetate: Another lanthanide acetate with comparable chemical behavior.
Europium (III) acetate: Exhibits similar coordination chemistry and applications.
Uniqueness
Praseodymium (III) acetate hydrate is unique due to its specific electronic configuration and resulting chemical properties. It exhibits distinct optical and magnetic properties compared to other lanthanide acetates, making it valuable in specialized applications such as advanced materials and catalysis .
Propriétés
IUPAC Name |
praseodymium(3+);triacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSYTIFEMEAJL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)


![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)


